molecular formula C15H15N3O3 B2562540 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006455-90-8

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2562540
CAS No.: 1006455-90-8
M. Wt: 285.303
InChI Key: OFQGCPUDMIDMHB-UHFFFAOYSA-N
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Description

5-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a sophisticated chemical hybrid designed for pharmaceutical and agrochemical research. This compound features a 3,4-dihydroisoquinolin-1(2H)-one moiety, a privileged scaffold prevalent in natural products and known for diverse biological activities, including antimicrobial and antitumor properties . This core is linked to a 1-methyl-1H-pyrazole-4-carboxylic acid group, a structure recognized in agrochemistry as a key component in succinate dehydrogenase inhibitor (SDHI) fungicides . The integration of these pharmacophores makes this molecule a valuable template for investigating new bioactive agents. Its primary research application lies in the exploration of structure-activity relationships (SAR) and the development of novel small-molecule inhibitors for disease management. Researchers can utilize this compound to probe mechanisms of action related to mitochondrial function or to develop new leads for combating resistant plant pathogens . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets must be consulted prior to handling.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-17-13(12(8-16-17)15(20)21)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQGCPUDMIDMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1006455-90-8) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dihydroisoquinoline moiety and a carboxylic acid group, contributing to its pharmacological properties.

  • Molecular Formula : C15H15N3O3
  • Molecular Weight : 285.3 g/mol
  • Structure :
    5 3 4 Dihydroisoquinolin 2 1H ylcarbonyl 1 methyl 1H pyrazole 4 carboxylic acid\text{5 3 4 Dihydroisoquinolin 2 1H ylcarbonyl 1 methyl 1H pyrazole 4 carboxylic acid}

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound's structural features allow it to interact with key regulatory proteins involved in apoptosis, such as Bcl-2 .

The mechanism through which this compound exerts its effects appears to involve:

  • Inhibition of Bcl-2 : This protein plays a critical role in regulating apoptosis. By inhibiting Bcl-2, the compound promotes apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Anti-inflammatory Effects

In addition to its anticancer properties, there is evidence suggesting that this compound may also possess anti-inflammatory activities. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory processes .

Data Tables

Activity Type of Study Findings
AnticancerIn vitro cell studiesInduced apoptosis in various cancer cell lines
Bcl-2 InhibitionMechanistic studiesReduced Bcl-2 expression leading to increased apoptosis
Anti-inflammatoryIn vivo studiesDecreased levels of pro-inflammatory cytokines

Case Studies

  • Case Study on Anticancer Activity
    • Objective : To assess the anticancer potential of pyrazole derivatives.
    • Methodology : Various pyrazole derivatives were tested against human cancer cell lines.
    • Results : Significant inhibition of cell growth was observed, with IC50 values indicating potent activity for compounds similar to this compound.
  • Case Study on Anti-inflammatory Activity
    • Objective : To evaluate the anti-inflammatory effects of selected pyrazole compounds.
    • Methodology : Animal models were used to measure cytokine levels post-treatment.
    • Results : The administration of these compounds resulted in a marked decrease in TNF-alpha and IL-6 levels.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antifungal activity. For instance, a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, was synthesized and tested against several phytopathogenic fungi. The results indicated that certain derivatives showed moderate to excellent antifungal activity, outperforming traditional antifungal agents like boscalid . This suggests that the pyrazole scaffold may be a promising lead for developing new antifungal agents.

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored. A study focused on the synthesis of pyrazole-based compounds aimed at inhibiting HIV replication found that specific analogs exhibited non-toxic and dose-dependent antiviral activity. These compounds were shown to act through mechanisms distinct from existing antiviral therapies, making them valuable candidates for further development in the fight against HIV .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been investigated in various contexts. The compound's ability to interact with specific biological targets involved in cancer progression has been highlighted. For example, structure-activity relationship (SAR) studies have indicated that modifications to the pyrazole ring can enhance its efficacy against cancer cell lines .

Case Study 1: Antifungal Screening

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives and evaluated their antifungal activity against seven species of phytopathogenic fungi. Among these, one derivative showed superior activity compared to established fungicides. The study utilized molecular docking techniques to elucidate the binding interactions of these compounds with target enzymes involved in fungal metabolism .

Case Study 2: Antiviral Screening for HIV

A focused screening of a library of pyrazole-based compounds led to the identification of two promising candidates with significant antiviral activity against HIV-1. These compounds were subjected to rigorous testing for cytotoxicity and viral inhibition, demonstrating their potential as novel therapeutic agents .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-4-carboxylic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Notes
Target Compound 1-methyl, 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl), 4-carboxylic acid 285.30 Discontinued; no synthesis details provided
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid 3-methyl, 5-isoxazolyl, 4-carboxylic acid 223.21 Studied for biological activities (e.g., enzyme inhibition)
tert-Butyl (3-((3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate tert-butyl carbamate, 3-(hydroxypropyl-dihydroisoquinolinyl) 465.57 (estimated) Synthesis yield: 71%; intermediate in bioactive molecule synthesis
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)picolinamide (Compound 17) Picolinamide, 3-(hydroxypropyl-dihydroisoquinolinyl) 341.41 (estimated) High-yield synthesis (94%); potential pharmacological applications

Key Observations

Substituent Impact on Molecular Weight: The target compound (285.30 g/mol) is heavier than the isoxazolyl analog (223.21 g/mol) due to the dihydroisoquinoline-carbonyl group.

Synthesis Feasibility: While the target compound’s synthesis is undocumented, related dihydroisoquinoline-containing analogs (e.g., tert-butyl derivatives) achieve moderate to high yields (71–94%) .

The dihydroisoquinoline moiety in the target compound could modulate selectivity for central nervous system targets, given isoquinoline’s prevalence in neuroactive compounds .

Stability and Commercial Availability :

  • The discontinuation of the target compound contrasts with the continued availability of intermediates like tert-butyl derivatives. This may indicate instability under storage conditions or insufficient demand compared to intermediates used in multistep syntheses .

Q & A

Q. How can researchers address discrepancies between in silico predictions and empirical data?

  • Answer : Discrepancies often stem from force field inaccuracies or solvent effects. Strategies include:
  • Free energy perturbation (FEP) : Quantify binding energy differences with higher precision.
  • WaterMap analysis : Identify entropic penalties from displaced water molecules in binding sites.
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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